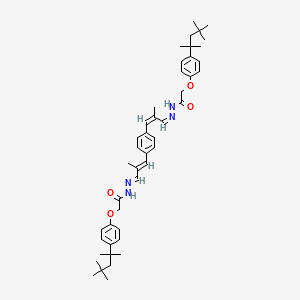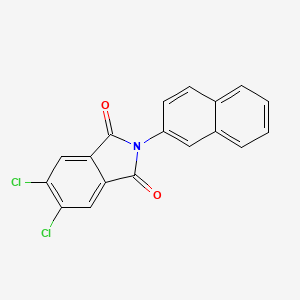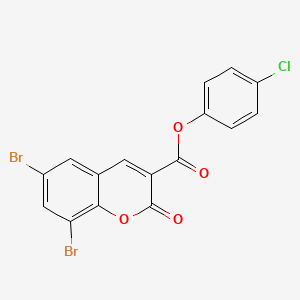![molecular formula C11H11N5O3S B11545610 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11545610.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted by a phenyl group.
Preparation Methods
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 5-methyl-1,2,4-triazole-3-thiol with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Scientific Research Applications
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide include:
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: This compound has a similar triazole ring but with different substituents, leading to different biological activities.
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone: This compound also contains a triazole ring but with a chloro substituent, which affects its reactivity and applications.
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: This compound has a triazole ring with a different substitution pattern, leading to unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N5O3S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H11N5O3S/c1-7-12-11(15-14-7)20-6-10(17)13-8-4-2-3-5-9(8)16(18)19/h2-5H,6H2,1H3,(H,13,17)(H,12,14,15) |
InChI Key |
BZQANPDIKYKVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-1-(5,5-dimethyl-3-{[(E)-phenylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11545527.png)
![5-{[(3,4-dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545528.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11545529.png)
![4-[(E)-[(2-{N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11545533.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545537.png)
![4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11545545.png)


![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11545560.png)
![N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B11545564.png)
![1-[1-Butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea](/img/structure/B11545572.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[3-(4-methyl-1,3-benzoxazol-2-yl)aniline]](/img/structure/B11545573.png)

![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11545591.png)
